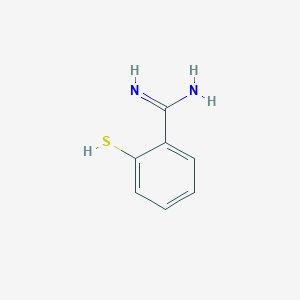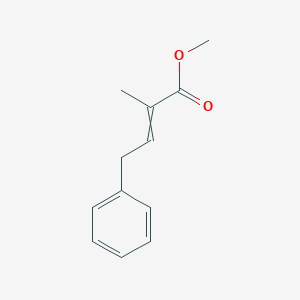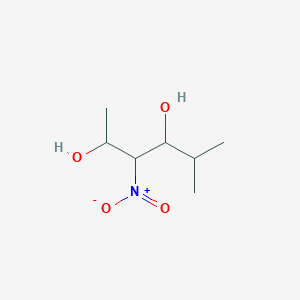![molecular formula C24H30IO3PSi B14429799 Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide CAS No. 83354-14-7](/img/structure/B14429799.png)
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is a chemical compound known for its unique properties and applications in various fields. It is a phosphonium salt where the phosphonium ion is bonded to three phenyl groups and a 3-(trimethoxysilyl)propyl group, with iodide as the counterion. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide typically involves the reaction of triphenylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
PPh3+(CH3O)3Si(CH2)3I→[PPh3(CH3O)3Si(CH2)3]+I−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Triphenylphosphine oxide and silanol derivatives.
Substitution: Various substituted phosphonium salts.
Hydrolysis: Silanols and methanol.
Applications De Recherche Scientifique
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide involves the formation of stable complexes with various substrates. The phosphonium ion can act as a nucleophile, participating in substitution reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These properties make it a versatile reagent in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Triphenylphosphine oxide: Formed by the oxidation of triphenylphosphine and used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is unique due to its combination of a phosphonium ion and a trimethoxysilyl group, which imparts both nucleophilic and silane reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
83354-14-7 |
|---|---|
Formule moléculaire |
C24H30IO3PSi |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
triphenyl(3-trimethoxysilylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C24H30O3PSi.HI/c1-25-29(26-2,27-3)21-13-20-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DNSZTHOJCQWSGP-UHFFFAOYSA-M |
SMILES canonique |
CO[Si](CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


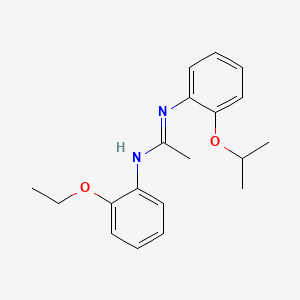

![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
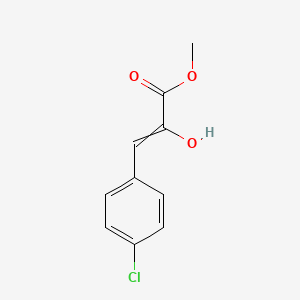
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
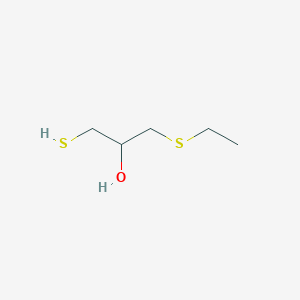
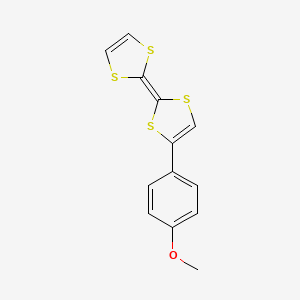
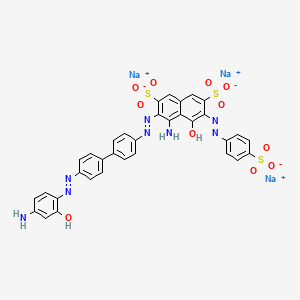
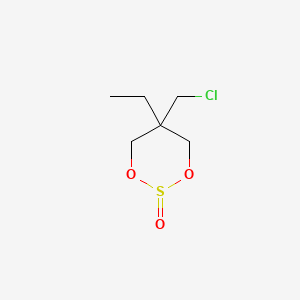
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
